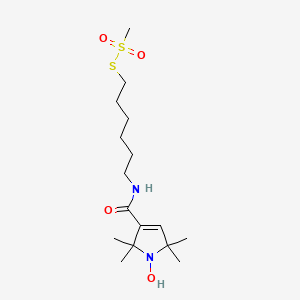
(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-yl)carbamidohexyl Methanethiosulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-yl)carbamidohexyl Methanethiosulfonate: is a highly reactive thiol-specific spin label. It is commonly used in proteomics research for investigating structural and conformational dynamics of proteins and protein aggregation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-yl)carbamidohexyl Methanethiosulfonate involves the reaction of (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-yl)carbamidohexyl with methanethiosulfonate. The reaction is typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually stored in amber vials at -20°C under an inert atmosphere to maintain its stability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, which may alter its spin-labeling properties.
Reduction: Reduction reactions can affect the nitroxide group, impacting its paramagnetic properties.
Substitution: The compound can participate in substitution reactions, particularly with thiol groups, forming stable disulfide bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and dithiothreitol are often used.
Substitution: Thiol-containing compounds are commonly used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound with altered paramagnetic properties.
Substitution: Disulfide-linked products with thiol-containing molecules.
Scientific Research Applications
Mechanism of Action
The compound exerts its effects through the formation of stable disulfide bonds with thiol groups in proteins. This labeling allows for the investigation of protein structure and dynamics using techniques such as EPR spectroscopy. The nitroxide group in the compound provides paramagnetic properties, making it a valuable tool for studying molecular interactions and conformational changes .
Comparison with Similar Compounds
- (1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl)methanethiosulfonate
- 2,2,5,5-Tetramethyl-3-pyrrolin-1-oxyl-3-carboxylic acid N-Hydroxysuccinimide Ester
Uniqueness:
- (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-yl)carbamidohexyl Methanethiosulfonate is unique due to its specific reactivity with thiol groups and its application in studying protein dynamics. Its stability and paramagnetic properties make it a preferred choice for EPR spectroscopy .
Properties
Molecular Formula |
C16H30N2O4S2 |
|---|---|
Molecular Weight |
378.6 g/mol |
IUPAC Name |
1-hydroxy-2,2,5,5-tetramethyl-N-(6-methylsulfonylsulfanylhexyl)pyrrole-3-carboxamide |
InChI |
InChI=1S/C16H30N2O4S2/c1-15(2)12-13(16(3,4)18(15)20)14(19)17-10-8-6-7-9-11-23-24(5,21)22/h12,20H,6-11H2,1-5H3,(H,17,19) |
InChI Key |
RNGXKNWRGVXYTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C(N1O)(C)C)C(=O)NCCCCCCSS(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-(1-(2-chlorophenyl)-7-oxo-3-phenyl-4-(m-tolyl)-6,7-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-8(4H)-yl)acetate](/img/structure/B13839377.png)
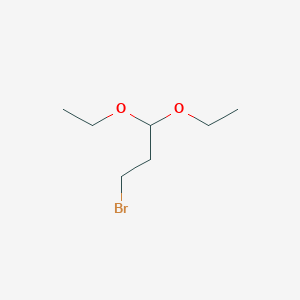
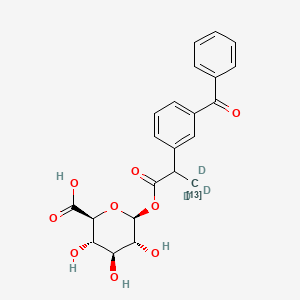
![N-[(2R)-1-[[(2S)-2-(cyclohexylamino)-3-phenylpropanoyl]amino]-3-(4-methoxyphenyl)-2-methyl-1-oxopropan-2-yl]benzamide](/img/structure/B13839395.png)
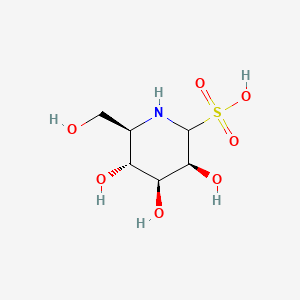
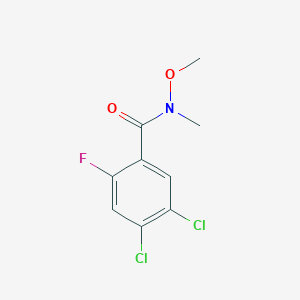
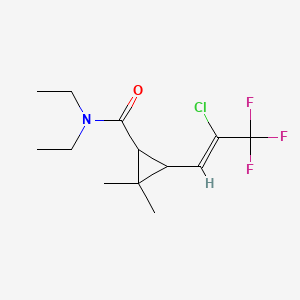
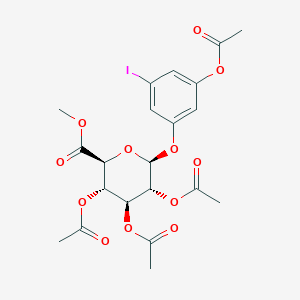
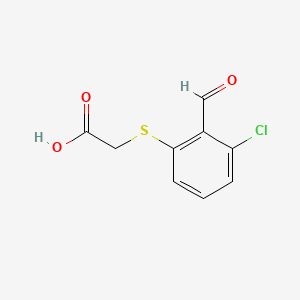
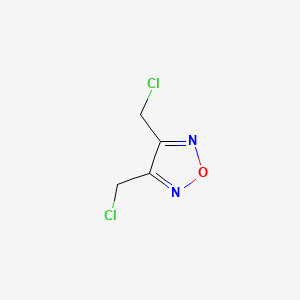
![(3S)-3-[(4-Methoxyphenyl)methyl]-piperidine Hydrochloride](/img/structure/B13839459.png)
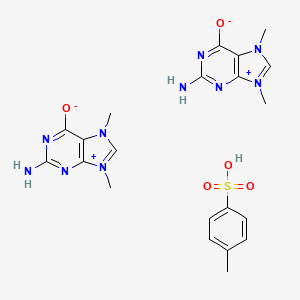
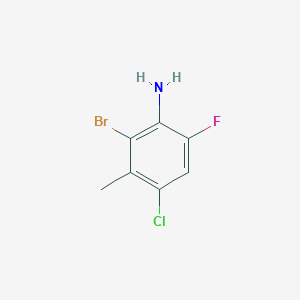
![Ethyl 2-(oxazol-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13839478.png)
